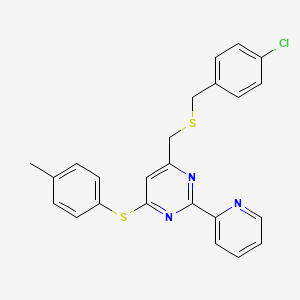

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C24H20ClN3S2 and its molecular weight is 450.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS No. 338960-89-7) is a pyrimidine derivative with potential biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C24H20ClN3S2

- Molecular Weight : 450.02 g/mol

- Chemical Structure : The compound features a pyrimidine core substituted with chlorobenzyl and methylphenyl sulfanyl groups, which may influence its interaction with biological targets.

Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives with similar structures have shown significant activity against various viral strains, particularly in inhibiting reverse transcriptase (RT) activity, which is crucial for viral replication .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various assays. Compounds with similar sulfanyl substitutions have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition, disrupting bacterial metabolic processes .

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. The binding interactions with bovine serum albumin (BSA) suggest a favorable pharmacokinetic profile, enhancing its therapeutic efficacy .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Antiviral Mechanism : The compound likely inhibits viral replication by targeting reverse transcriptase and other viral enzymes.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways through enzyme inhibition.

- Neuroprotective Mechanism : As an AChE inhibitor, it enhances acetylcholine levels in synaptic clefts, improving neurotransmission.

Applications De Recherche Scientifique

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases like cancer and infections.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound could be effective against bacterial infections.

- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes related to tumor growth.

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug discovery due to its structural novelty and biological activity. Its derivatives are being explored for:

- Antitumor Agents : Some studies have focused on synthesizing derivatives that exhibit enhanced selectivity and potency against various cancer cell lines.

- Antimicrobial Agents : The compound's structural similarities to known antimicrobial agents suggest potential efficacy against pathogens.

Case Studies

- Antitubercular Activity : A study evaluated various substituted pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to this target compound. The derivatives showed IC50 values indicating effective inhibition of bacterial growth.

- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

- Mechanistic Studies : Research has involved docking studies to elucidate the interaction between the compound and target proteins, providing insights into its mechanism of action and guiding further modifications for improved efficacy.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving pyrimidine intermediates. For example, details the use of sulfanyl groups introduced via thiol-alkylation under alkaline conditions (e.g., NaOH in dichloromethane). Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrimidine core to sulfanyl reagents) and reaction time (12–24 hours at 25–40°C) to achieve >95% purity .

- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. highlights achieving 99% purity through repeated recrystallization .

Q. How is the compound characterized structurally, and which crystallographic tools are essential for validation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and demonstrate the use of SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (e.g., C–S bonds at ~1.78–1.82 Å) and dihedral angles (e.g., pyridinyl-pyrimidine torsion angles <10°) .

- Spectroscopy : Complement with NMR (1H/13C for sulfanyl and pyridinyl protons), FT-IR (S–C stretching at 650–700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Advanced Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly its interaction with protein targets?

- Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). suggests docking studies (AutoDock Vina) to identify potential binding pockets in enzymes like kinases or cytochrome P450 .

- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). Include controls such as known inhibitors and solvent-only blanks to validate specificity .

Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfanyl moieties or twinning?

- Methodology : For disorder, apply occupancy refinement in SHELXL and validate via difference Fourier maps. emphasizes using TWINLAW to detect twinning and refine against high-resolution data (<1.2 Å) to resolve ambiguities .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for rotational barriers) and computational geometry optimization (DFT at B3LYP/6-31G* level) .

Q. Which computational approaches predict the compound’s environmental fate and metabolic pathways?

- Methodology : Use QSAR models (EPI Suite) to estimate biodegradation half-lives and logP values (predicted ~3.5–4.0). recommends molecular dynamics simulations to study hydrolysis pathways in aquatic systems .

- Experimental Validation : Conduct accelerated degradation studies under UV light (254 nm) and analyze metabolites via LC-MS/MS. Include abiotic controls (pH 4–9 buffers) to isolate hydrolysis effects .

Q. How can researchers analyze the compound’s electronic properties to guide derivatization for enhanced activity?

- Methodology : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) using Gaussian09 at the MP2/cc-pVTZ level. highlights the electron-withdrawing effect of the 4-chlorobenzyl group, which stabilizes the pyrimidine ring .

- Application : Modify sulfanyl substituents (e.g., replace 4-methylphenyl with electron-deficient aryl groups) and predict changes in reactivity via Fukui indices .

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methylphenyl)sulfanyl-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3S2/c1-17-5-11-21(12-6-17)30-23-14-20(16-29-15-18-7-9-19(25)10-8-18)27-24(28-23)22-4-2-3-13-26-22/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWPWTHNKGZZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.